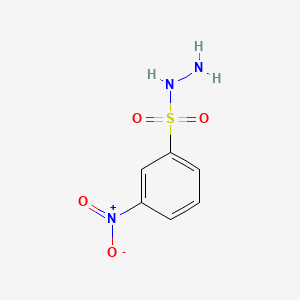

3-Nitrobenzenesulfonohydrazide

Vue d'ensemble

Description

3-Nitrobenzenesulfonohydrazide (NBSH) is a chemical reagent that has been found to be valuable in organic synthesis, particularly in the transformation of various alcohol functional groups. It is used in the synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols. These transformations typically involve a Mitsunobu displacement followed by in situ elimination to form a monoalkyl diazene intermediate. The reagent is appreciated for its mild reaction conditions, which are beneficial for substrates with sensitive functional groups .

Synthesis Analysis

The synthesis of NBSH is critical for its application in organic reactions. A practical procedure for the preparation of high-purity NBSH has been established, which is essential for the success of the aforementioned transformations. The guidelines for handling and storage of NBSH are also provided, ensuring that the reagent maintains its reactivity and purity for effective use in chemical reactions .

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides, including 3-nitrobenzenesulfonamide, have been studied using Fourier-transform infrared (FT-IR) and Raman spectroscopy, as well as density functional theory (DFT) calculations. The studies provide insights into the molecular conformation and vibrational analysis of these compounds in their ground state. The effects of the nitro group substituent on the characteristic benzene sulfonamides bands in the spectra were also discussed, and the optimized structures of the compounds were interpreted and compared with previously reported experimental values .

Chemical Reactions Analysis

NBSH is involved in several chemical reactions where it acts as a reagent for the transformation of alcohols. The Mitsunobu displacement reaction is a key step where an alcohol is displaced by NBSH, followed by the elimination of o-nitrobenzenesulfinic acid. This process is particularly useful for substrates that contain sensitive functional groups due to the neutral pH and moderate reaction temperatures required .

Physical and Chemical Properties Analysis

The physical and chemical properties of NBSH are closely related to its reactivity and stability as a reagent. The preparation method of NBSH ensures that it is of high purity, which is crucial for its effectiveness in chemical reactions. The storage and handling guidelines help maintain these properties, ensuring that the reagent does not degrade or react undesirably before its intended use .

Applications De Recherche Scientifique

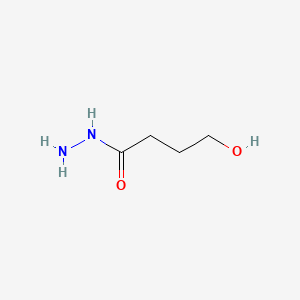

Peptide Synthesis

3-Nitrobenzenesulfonohydrazide has been used in the on-resin reduction of C=C double bonds in peptide derivatives. This method is significant for both Fmoc/tBu and Boc/Bz solid-phase peptide synthesis strategies, demonstrating compatibility with common protecting groups and other functionalities in the preparation of complex peptide derivatives or peptidomimetics. The efficiency of this approach was highlighted in the reduction of a C=C-bridged 11-mer cyclic peptide derivative to its hydrocarbon C–C analogue (García-Aranda et al., 2009).

PI3K Inhibition

Studies on 2-methyl-5-nitrobenzenesulfonohydrazides revealed their potential as selective inhibitors of PI3K, particularly the p110α isoform. This selectivity was significant compared to p110β and p110δ isoforms. The application was demonstrated in vitro through cell proliferation assays, supported by molecular modeling to rationalize the structure-activity relationship (Kendall et al., 2007).

Synthesis of Allenes and Deoxygenation

o-Nitrobenzenesulfonylhydrazide (NBSH) is a valuable reagent in the synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols. These transformations involve Mitsunobu displacement with NBSH and in situ elimination processes, particularly beneficial for substrates with sensitive functional groups. The methodology's success critically depends on the purity of the NBSH reagent (Myers et al., 1997).

Biological Detoxification of Wastewater

A novel application in wastewater treatment involves the biological detoxification of wastewater containing nitrobenzene and 3-chloronitrobenzene. This method utilizes a membrane bioreactor for extraction and biodegradation of these compounds without the need for prior neutralization or pretreatment, which is typically required due to the high acidity and salt concentration in such wastewater (Brookes & Livingston, 1994).

Safety And Hazards

When handling 3-Nitrobenzenesulfonohydrazide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

3-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLRXXTYALIWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

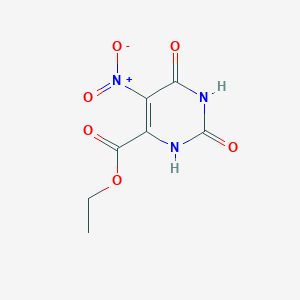

C1=CC(=CC(=C1)S(=O)(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985153 | |

| Record name | 3-Nitrobenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrobenzenesulfonohydrazide | |

CAS RN |

6655-77-2 | |

| Record name | 6655-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrobenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)

![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)

![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)